molecular formula C26H39NO6S B1246373 Epothilone

Epothilone

Cat. No. B1246373
M. Wt: 493.7 g/mol
InChI Key: HESCAJZNRMSMJG-DEEJXTFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A group of 16-member MACROLIDES which stabilize MICROTUBULES in a manner similar to PACLITAXEL. They were originally found in the myxobacterium Sorangium cellulosum, now renamed to Polyangium (MYXOCOCCALES).

Scientific Research Applications

Recent Developments in Epothilone Research

Epothilones have been a focal point in total synthesis, chemical biology, and medicine due to their unique action against tumor cells, including multidrug-resistant strains. The latest advancements cover new synthetic techniques, resulting in more potent analogues, and a deeper understanding of the structure-activity relationships of epothilones. Notably, the biosynthetic mechanisms of the epothilone-producing myxobacterium Sorangium cellulosum have been elucidated. Additionally, preclinical and clinical studies on epothilones have been summarized (Nicolaou, Ritzén, & Namoto, 2001).

Heterologous Expression of Epothilone Genes

Efforts to express epothilone biosynthetic genes in Myxococcus xanthus have been successful. This approach aims to produce epothilones in a genetically amenable and rapidly growing host, overcoming the challenges faced with the slow-growing S. cellulosum. The engineered M. xanthus strain successfully produced epothilones A and B (Julien & Shah, 2002).

Enhancing Epothilone Production

A study demonstrated the use of TALE-TF and CRISPR/dCas9 systems to upregulate the transcription of epothilone biosynthesis-related genes in S. cellulosum, resulting in increased yields of epothilone B and D. This is a significant advancement in metabolic engineering aimed at boosting epothilone production (Ye et al., 2019).

Epothilones as Lead Structures for New Chemotypes

Research has explored the potential of epothilones as a basis for developing new structural scaffolds for microtubule stabilization. This has led to the synthesis of several novel epothilone-derived macrolactones, significantly diverging from the natural epothilone scaffold and defining new classes of microtubule-stabilizing agents (Feyen, Cachoux, Gertsch, Wartmann, & Altmann, 2008).

Conformational Studies of Epothilones

Investigations into the conformational properties of Epothilone A (EpoA) have utilized molecular dynamics simulations to understand its structural variability and compatibility with NOE data, providing insights into the drug's interaction with its target, αβ-tubulin (Dolenc, Gunsteren, Prota, Steinmetz, & Missimer, 2019).

Molecular Basis for Drug Resistance

Studies on tubulin mutations in human cancer cells have revealed insights into the molecular basis for drug resistance conferred by these mutations. This research helps in understanding the interaction between epothilones and tubulin, assisting in the design of more effective epothilone derivatives (Giannakakou et al., 2000).

Epothilone Binding Mode

The binding mode of epothilone A on α,ß-tubulin was determined through a combination of electron crystallography and nuclear magnetic resonance-based conformational analysis, providing critical insights into the drug's interaction with its target (Nettles, Li, Cornett, Krahn, Snyder, & Downing, 2004).

High Epothilone Yield in Engineered Schlegelella Brevitalea

A novel strategy involving the reassembly of the epothilone biosynthetic gene cluster in Schlegella brevitalea significantly enhanced the yield of epothilones, demonstrating a promising approach for large-scale production (Yu et al., 2020).

properties

Product Name

Epothilone

Molecular Formula

C26H39NO6S

Molecular Weight

493.7 g/mol

IUPAC Name

(1S,3S,7R,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione

InChI

InChI=1S/C26H39NO6S/c1-14-8-7-9-19-21(32-19)11-20(15(2)10-18-13-34-17(4)27-18)33-23(29)12-22(28)26(5,6)25(31)16(3)24(14)30/h10,13-14,16,19-22,24,28,30H,7-9,11-12H2,1-6H3/b15-10+/t14-,16+,19+,20-,21-,22+,24-/m0/s1

InChI Key

HESCAJZNRMSMJG-DEEJXTFZSA-N

Isomeric SMILES

C[C@H]1CCC[C@@H]2[C@@H](O2)C[C@H](OC(=O)C[C@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C

Canonical SMILES

CC1CCCC2C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C

synonyms

Epothilon
Epothilone
Epothilones

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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